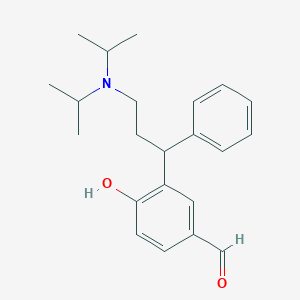

N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine

説明

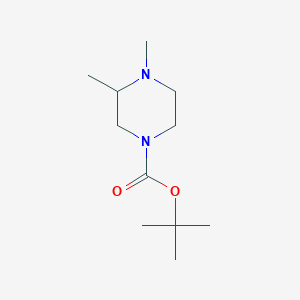

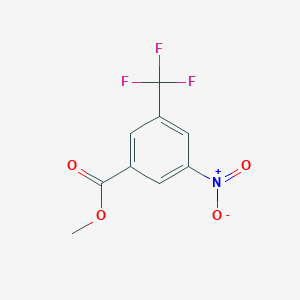

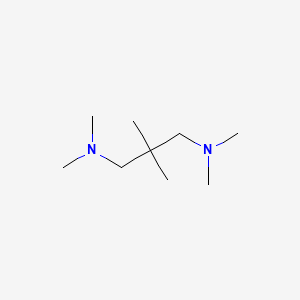

“N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine” is a chemical compound with the CAS Number: 23826-72-4 . It has a molecular weight of 165.24 . The compound is typically stored in a dark place, under an inert atmosphere, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of sodium amide and toluene . Another method involves a multi-step reaction with pyridine, P2S5, and Raney nickel in acetone . Yet another method involves a two-step reaction with SOCl2 and pyridine, followed by LiAlH4 in diethyl ether .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C9H15N3/c1-12(2)8-7-11-9-5-3-4-6-10-9/h3-6H,7-8H2,1-2H3, (H,10,11) . The InChI key is PBPMFHCGVZTYHV-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound can undergo several chemical reactions. For instance, it can react with sodium amide in toluene . It can also undergo a multi-step reaction with pyridine, P2S5, and Raney nickel in acetone . Another possible reaction involves SOCl2 and pyridine, followed by LiAlH4 in diethyl ether .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 165.24 . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature of 2-8°C .科学的研究の応用

Corrosion Inhibition

Cadmium(II) Schiff base complexes derived from ligands including N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine have demonstrated corrosion inhibition properties on mild steel in acidic environments. These complexes, upon treatment with HCl, exhibit potential as corrosion inhibitors, a property investigated through electrochemical methods and supported by density functional theory. This application bridges inorganic coordination chemistry with materials and corrosion engineering (Das et al., 2017).

Coordination Chemistry and Magnetism

Nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases, including this compound, have been synthesized and characterized. These complexes exhibit diverse coordination geometries and magnetic properties, highlighting the ligand's role in influencing the structural and magnetic outcomes of the synthesized complexes. The study contributes to the understanding of coordination chemistry and magneto-structural correlations (Bhowmik et al., 2010).

Polymerization Catalysts

Pyridyl-imine ligands, including derivatives of this compound, have been employed as catalysts in AGET and SARA ATRP (Atom Transfer Radical Polymerization) of styrene and methyl methacrylate. These catalysts, with copper complexes, demonstrate high control over polymerization, producing polymers with narrow molecular weight distributions. This application is significant for polymer science, particularly in developing controlled polymerization techniques (Hsiao et al., 2014).

Magneto-structural Analysis

Research into the magneto-structural properties of manganese(II) dinuclear compounds using multidentate pyridyl-imine ligands, akin to this compound, has provided insights into intramolecular ferromagnetic superexchange. These studies contribute to the understanding of magnetic properties in coordination complexes, potentially applicable in magnetic materials and molecular magnetism (Karmakar et al., 2005).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302, H335, and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

作用機序

Target of Action

N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine is often used as a ligand in organic synthesis . It can form stable complexes with metal ions, which are used as catalysts in various reactions .

Mode of Action

The compound interacts with its targets, the metal ions, by forming a stable complex. This interaction is facilitated by the presence of nitrogen atoms in the compound, which can donate electron pairs to the metal ions, forming coordinate bonds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, temperature, and the presence of other substances could also potentially influence its action and efficacy.

特性

IUPAC Name |

N,N-dimethyl-1-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12(2)9(7-10)8-5-3-4-6-11-8/h3-6,9H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDXPIRRODJPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602688 | |

| Record name | N~1~,N~1~-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933756-92-4 | |

| Record name | N~1~,N~1~-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1603671.png)

![2-Thiazolecarboxylic acid, 4-[4-(1-methylethyl)phenyl]-](/img/structure/B1603682.png)